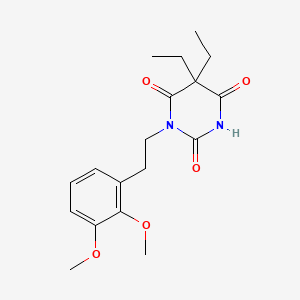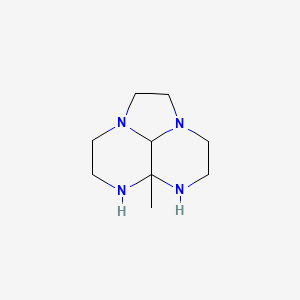
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . This compound is known for its unique structure, which includes multiple nitrogen atoms and a cis-configuration, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can lead to the formation of simpler amines.
Scientific Research Applications
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,4,6,8a-Tetraazaacenaphthylene
- 3H-1,3,6,8A-Tetraazaacenaphthylene
- 5-Methyloctahydro-1H-Indene
Uniqueness
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) stands out due to its cis-configuration and the presence of multiple nitrogen atoms, which provide unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
8-methyl-1,4,7,9-tetrazatricyclo[6.3.1.04,12]dodecane |
InChI |
InChI=1S/C9H18N4/c1-9-8-12(4-2-10-9)6-7-13(8)5-3-11-9/h8,10-11H,2-7H2,1H3 |
InChI Key |
WVMTVJMOBYVFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3N(CCN1)CCN3CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


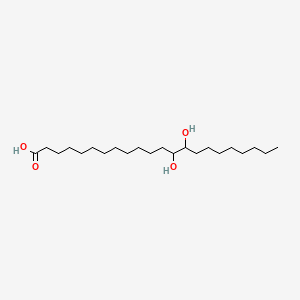
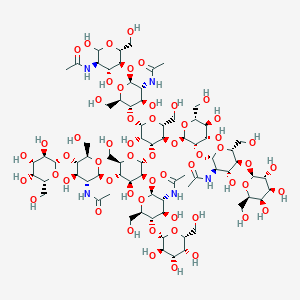

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

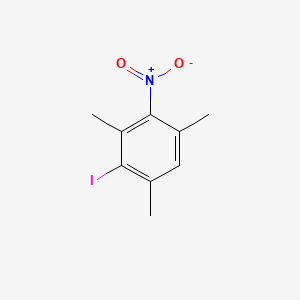


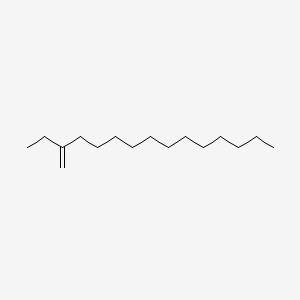
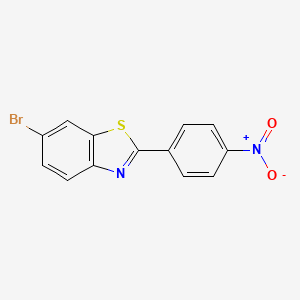
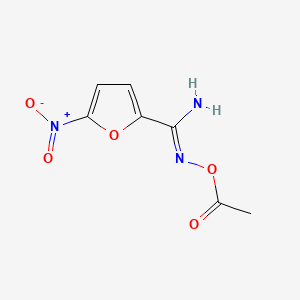
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
